2-Hydroxyxanthone

Vue d'ensemble

Description

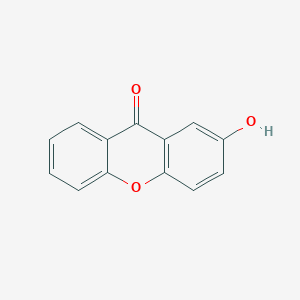

2-Hydroxyxanthone is a derivative of xanthone, an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthones are known for their yellow color and were first isolated from the pericarp of mangosteen. This compound, specifically, has a hydroxyl group attached to the xanthone core, which significantly influences its chemical properties and biological activities .

Applications De Recherche Scientifique

2-Hydroxyxanthone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

Target of Action

2-Hydroxyxanthone, an isoprene flavone derived from Calophyllum inophyllum, has been found to have a significant killing effect on K562 cells . K562 cells are human immortalized myelogenous leukemia cells, which are often used in cancer research .

Mode of Action

The mode of action of this compound involves the stimulation of the caspase enzyme, leading to cell apoptosis . Furthermore, this compound can inhibit the Topoisomerase II protein through an intercalation mechanism on the DNA .

Biochemical Pathways

The biosynthesis of xanthones, including this compound, in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

It’s known that within the cell, this compound is primarily located in the membrane . This location could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the induction of apoptosis in targeted cells, such as K562 cells . This is achieved through the stimulation of the caspase enzyme and the inhibition of the Topoisomerase II protein .

Analyse Biochimique

Biochemical Properties

2-Hydroxyxanthone interacts with various enzymes, proteins, and other biomolecules. The structure of this compound determines its bioactivity, and different substitutions might result in variable bioactivity . It has been found to have an obvious killing effect on K562 cells .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It can lead to cell apoptosis by stimulating the caspase enzyme . Furthermore, it has been found to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to interact with the active sites of Topoisomerase II protein through Hydrogen bonding .

Metabolic Pathways

This compound is involved in various metabolic pathways. In plants, the biosynthesis of xanthones involves the shikimate and the acetate pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues. Within the cell, this compound is primarily located in the membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyxanthone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-hydroxybenzoic acid is reacted with phenol derivatives in the presence of a copper catalyst . Another method includes the use of ytterbium triflate as a catalyst to facilitate the reaction between substituted phenols and 2-hydroxybenzoic acids . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Ullmann condensation reactions due to their efficiency and scalability. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted xanthones depending on the reagents used.

Comparaison Avec Des Composés Similaires

- 1-Hydroxyxanthone

- 3-Hydroxyxanthone

- 4-Hydroxyxanthone

Comparison: 2-Hydroxyxanthone is unique due to the position of the hydroxyl group, which significantly influences its reactivity and biological activity. For instance, 1-Hydroxyxanthone has a hydroxyl group at a different position, leading to variations in its chemical behavior and biological effects . Similarly, 3-Hydroxyxanthone and 4-Hydroxyxanthone exhibit different properties due to the positional isomerism .

Activité Biologique

2-Hydroxyxanthone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimalarial drug development. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the xanthone family, characterized by a tricyclic structure with a hydroxyl group at the second position. The synthesis of this compound typically involves multi-step reactions starting from xanthone, which can be converted into 2-nitroxanthone and subsequently into 2-aminoxanthone before yielding the final product through hydrolysis. A notable synthetic route involves:

- Formation of 2-Nitroxanthone : Achieved via nitration of xanthone.

- Reduction to 2-Aminoxanthone : Conducted using stannous chloride in hydrochloric acid.

- Hydrolysis : Converting diazonium salts derived from 2-aminoxanthone into this compound.

This multi-step synthesis has been reported to yield the target compound with varying efficiencies, typically around 38.35% overall yield in some studies .

Anticancer Activity

This compound has shown promising anticancer properties in various in vitro studies. It acts primarily through mechanisms such as:

- Topoisomerase II Inhibition : Molecular docking studies have indicated that this compound interacts with Topoisomerase II, a crucial enzyme for DNA replication and repair, leading to apoptosis in cancer cells .

- Caspase Activation : It has been observed to stimulate caspase enzymes, which play a vital role in programmed cell death (apoptosis) pathways .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of various hydroxyxanthones against MCF-7 breast cancer cells, reporting an IC50 value of 184 ± 15 µM for one derivative, indicating significant cytotoxicity . The structure-activity relationship suggests that modifications on the xanthone core can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydroxyxanthone 3a | MCF-7 | 184 ± 15 |

| Doxorubicin | MCF-7 | 0.85 - 3.51 |

Antimalarial Activity

In addition to its anticancer properties, this compound exhibits antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that:

- The compound inhibits heme polymerization, a critical process for the survival of the malaria parasite.

- An IC50 value of approximately 0.44 μg/mL was reported for its antiplasmodial activity against P. falciparum strain 3D7, demonstrating its potential as an antimalarial agent .

Heme Polymerization Inhibition Study

The inhibition of heme polymerization was assessed using an in vitro assay that mimics conditions within the malaria parasite:

| Compound | Strain | IC50 (μM) |

|---|---|---|

| This compound | P. falciparum 3D7 | 0.44 |

| Control (Chloroquine) | P. falciparum | Varies |

Antioxidant Properties

Another significant aspect of this compound is its antioxidant activity . Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall therapeutic potential:

- The antioxidant capacity is measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate stronger antioxidant properties.

- Hydroxyxanthones exhibit varying degrees of antioxidant activity, with some derivatives classified as strong antioxidants with IC50 values below 350 µM .

Propriétés

IUPAC Name |

2-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSACHQJPCNOREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172676 | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1915-98-6 | |

| Record name | 2-Hydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 241.5 °C | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.